(2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate
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Overview
Description
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry. This compound, in particular, is characterized by its unique structure, which includes a quinoline moiety substituted with a cyclohexylpropanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate typically involves the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline, followed by further functionalization to introduce the cyclohexylpropanoate group. This process can be catalyzed by various metal-exchanged tungstophosphoric acids supported on γ-Al2O3 . The reaction conditions often involve microwave-assisted hydrothermal methods to optimize yield and efficiency .
Industrial Production Methods
Industrial production of this compound may utilize scalable synthesis methods that minimize the use of harmful solvents and drastic reaction conditions. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are employed to ensure environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It serves as a lead compound in drug discovery for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate involves its interaction with specific molecular targets and pathways. The quinoline moiety can inhibit enzymes such as DNA gyrase, leading to antibacterial effects . Additionally, the compound may interact with cellular receptors and signaling pathways to exert its biological activities .
Comparison with Similar Compounds
Similar Compounds
2,2,4-trimethyl-1,2-dihydroquinoline: A precursor in the synthesis of the target compound, known for its antioxidant properties.
Quinoline N-oxides: Oxidized derivatives with potential biological activities.
Dihydroquinoline derivatives: Reduced forms with various pharmacological properties.
Uniqueness
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a cyclohexylpropanoate group enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-15-14-21(2,3)22-19-11-10-17(13-18(15)19)24-20(23)12-9-16-7-5-4-6-8-16/h10-11,13-14,16,22H,4-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZKPDROFIPSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)CCC3CCCCC3)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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